molecular formula C5H14Cl2N2O2 B13467624 2,3-Diamino-3-methylbutanoic acid dihydrochloride

2,3-Diamino-3-methylbutanoic acid dihydrochloride

Cat. No.: B13467624
M. Wt: 205.08 g/mol
InChI Key: ZBPPVTHEAUQAKM-UHFFFAOYSA-N
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Description

2,3-Diamino-3-methylbutanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is known for its unique structural properties, which make it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-3-methylbutanoic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of an iminolactone with N-protected imines, followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-3-methylbutanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-Diamino-3-methylbutanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diamino-3-methylbutanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to bind to active sites on enzymes, altering their activity and influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diamino-3-methylbutanoic acid dihydrochloride is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

IUPAC Name

2,3-diamino-3-methylbutanoic acid;dihydrochloride

InChI

InChI=1S/C5H12N2O2.2ClH/c1-5(2,7)3(6)4(8)9;;/h3H,6-7H2,1-2H3,(H,8,9);2*1H

InChI Key

ZBPPVTHEAUQAKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)N.Cl.Cl

Origin of Product

United States

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